(S)-3-Amino-N-isobutylbutanamide
Description
Properties
IUPAC Name |
(3S)-3-amino-N-(2-methylpropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-6(2)5-10-8(11)4-7(3)9/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOUDMKQJUINBE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)NCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-N-isobutylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-aminobutanoic acid and isobutylamine.
Amidation Reaction: The key step involves the amidation of (S)-3-aminobutanoic acid with isobutylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-N-isobutylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-3-Amino-N-isobutylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-N-isobutylbutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- (S)-3-Amino-N-methylbutanamide
- (S)-3-Amino-N-ethylbutanamide
- (S)-3-Amino-N-propylbutanamide
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the nitrogen atom of the amide group (isobutyl vs. methyl, ethyl, or propyl).
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with biological targets.
- Applications: While all these compounds may have similar applications, (S)-3-Amino-N-isobutylbutanamide may exhibit unique properties that make it more suitable for specific uses in medicinal chemistry and organic synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for enantioselective preparation of (S)-3-Amino-N-isobutylbutanamide, and how can optical purity be optimized?
- Methodological Answer : Chiral synthesis often employs asymmetric hydrogenation or enzymatic resolution. For example, (2S)-configured analogues (e.g., (2S)-2-Amino-N-benzyl-3-methylbutanamide) are synthesized using chiral auxiliaries or catalysts to control stereochemistry . Protecting groups like tert-butoxycarbonyl (Boc) can stabilize the amino group during coupling reactions. Optical purity can be verified via chiral HPLC or polarimetry, with adjustments in reaction temperature or catalyst loading to minimize racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) resolves stereochemistry and confirms the isobutyl and amide substituents. Stability under varying pH can be assessed via accelerated degradation studies monitored by LC-MS. Infrared (IR) spectroscopy identifies hydrogen-bonding patterns in the amide group, critical for understanding solubility and aggregation .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound across assays be systematically addressed?
- Methodological Answer : Contradictory results may arise from assay conditions (e.g., cell line variability, compound concentration). A tiered validation approach is recommended:
- Step 1 : Replicate assays using standardized protocols (e.g., fixed incubation time, serum-free media).
- Step 2 : Compare dose-response curves across models (e.g., in vitro vs. ex vivo).
- Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding site interactions, identifying assay-specific interference .
Q. What computational strategies predict the binding affinity of this compound with cytochrome P450 enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand-enzyme interactions. Tools like Schrödinger Suite or GROMACS model the compound’s conformation in the enzyme’s active site. Key parameters include:
- Binding energy : Calculated via MM-GBSA.
- Metabolic hotspots : Identified using CYP450 homology models (e.g., CYP3A4).
- Validation via in vitro microsomal stability assays (e.g., human liver microsomes) confirms predictions .
Q. How do structural modifications to the isobutyl group impact this compound’s pharmacokinetic profile?
- Methodological Answer : Replace the isobutyl moiety with bulkier (e.g., cyclopropyl) or polar (e.g., hydroxyethyl) groups, then evaluate:
- Lipophilicity : Measured via shake-flask logP.
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
- Permeability : Use Caco-2 cell monolayers.
Data Analysis & Validation
Q. What statistical frameworks resolve variability in dose-response relationships for this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Tools like GraphPad Prism or R’s
drcpackage fit sigmoidal curves (e.g., Hill equation) to aggregate data. Outliers are identified via Cook’s distance (>4/N) and re-tested. Meta-analysis of independent studies (e.g., Cochrane Review methods) quantifies heterogeneity using I statistics .
Q. How can in silico toxicity predictions for this compound be validated experimentally?
- Methodological Answer :
- Step 1 : Use QSAR models (e.g., Derek Nexus) to predict hepatotoxicity or mutagenicity.
- Step 2 : Validate via Ames test (bacterial reverse mutation assay) and in vitro micronucleus tests.
- Step 3 : Compare computational alerts (e.g., structural alerts for genotoxicity) with experimental data to refine predictive algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
